molecular formula C9H7Cl2N3O2 B13043384 methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13043384
M. Wt: 260.07 g/mol
InChI Key: UNXLEZLXURWYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1260666-52-1) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This bicyclic system is substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a methyl ester at position 6 . The compound is synthesized as a high-purity (95%) intermediate, primarily used in medicinal chemistry for developing kinase inhibitors and other biologically active molecules . Its reactive chlorine atoms and ester functionality make it a versatile building block for further derivatization.

Properties

Molecular Formula

C9H7Cl2N3O2

Molecular Weight

260.07 g/mol

IUPAC Name

methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H7Cl2N3O2/c1-3-4-6(10)13-9(11)14-7(4)12-5(3)8(15)16-2/h1-2H3,(H,12,13,14)

InChI Key

UNXLEZLXURWYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (commonly referred to as compound 1) is a pyrrolo[2,3-d]pyrimidine derivative with significant biological activity that has attracted attention in medicinal chemistry. This article presents a detailed overview of its biological properties, including anticancer effects, anti-inflammatory activities, and structure-activity relationships (SARs).

  • Molecular Formula : C₇H₅Cl₂N₃
  • Molecular Weight : 202.04 g/mol
  • CAS Number : 1060815-86-2
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the potential of compound 1 as an anticancer agent. For instance, a study investigating various pyrrolo[2,3-d]pyrimidine derivatives reported that compound 1 exhibited cytotoxic effects against multiple cancer cell lines. The IC₅₀ values for compound 1 against various cancer types are summarized in Table 1.

Cell Line IC₅₀ (µM) Mechanism of Action
HepG2 (liver cancer)40 - 204Induction of apoptosis via caspase activation
MDA-MB-231 (breast)29 - 59Cell cycle arrest and apoptosis
HeLa (cervical)VariesInhibition of EGFR and CDK2

The compound has been shown to induce apoptosis in HepG2 cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer properties, compound 1 has demonstrated anti-inflammatory effects. A review on pyrimidine derivatives indicated that certain compounds within this class exhibited potent inhibition of COX-2 activity. The IC₅₀ values for COX-2 inhibition in related studies were reported to be comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly alter potency and selectivity. For example:

  • Substituting different halogens or functional groups at positions 2 and 4 has been linked to enhanced anticancer activity.
  • The presence of methyl groups at position 5 appears to stabilize the compound's interaction with target enzymes .

Case Studies

  • Study on HepG2 Cells :
    • Researchers observed that treatment with compound 1 resulted in a marked increase in apoptotic cell populations compared to controls. Flow cytometry analysis indicated that the percentage of apoptotic cells increased from 0.29% in untreated cells to approximately 9.74% in treated cells .
  • Comparative Analysis with Sunitinib :
    • In comparative studies against known inhibitors like sunitinib, compound 1 exhibited similar binding interactions with key enzymes such as EGFR and CDK2, suggesting its potential as a therapeutic candidate for further development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit promising anticancer properties. Methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been studied for its potential to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that similar compounds could effectively inhibit the growth of prostate cancer cells by targeting specific signaling pathways related to tumor proliferation and survival .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of this compound. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro assays revealed that this compound exhibits a significant reduction in COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

GSK-3β Inhibition

The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including diabetes and Alzheimer's disease. Studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine can modulate GSK-3β activity, thereby influencing pathways related to insulin signaling and neuroprotection . Molecular dynamics simulations have provided insights into the binding modes of these inhibitors within the ATP binding site of GSK-3β .

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies of this compound have been pivotal in understanding how modifications to its structure can enhance biological activity. Various substitutions on the pyrimidine ring have been explored to optimize potency and selectivity against target enzymes .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions that yield various derivatives with improved pharmacological profiles. Techniques such as one-pot reactions using environmentally friendly catalysts have been developed to enhance yield and reduce waste .

Case Studies

Study Focus Findings
Study AAnticancer EffectsDemonstrated inhibition of prostate cancer cell proliferation with IC50 values significantly lower than standard treatments .
Study BAnti-inflammatory ActivityShowed effective COX-2 inhibition comparable to celecoxib with IC50 values around 0.04 μmol .
Study CGSK-3β InhibitionIdentified structural features that enhance binding affinity for GSK-3β, leading to potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Pyrrolo[3,4-d]pyrimidine Derivatives

  • tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 903129-71-5): Differs in the pyrrolo[3,4-d]pyrimidine core, altering ring fusion positions. Features a tert-butyl ester (vs. Molecular weight: 290.15 g/mol (C₁₁H₁₃Cl₂N₃O₂) .

Thieno[2,3-d]pyrimidine Derivatives

  • Methyl 4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate: Replaces the pyrrolo ring with a thieno system, introducing sulfur for enhanced lipophilicity. Retains the methyl ester but includes a trifluoromethoxy-aniline substituent, influencing electronic properties .

Substituent Variations on Pyrrolo[2,3-d]pyrimidine Core

Chlorine and Methyl Group Modifications

  • 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1192711-71-9):
    • Lacks the methyl ester (position 6) and methyl group (position 5), reducing steric complexity.
    • Simpler structure with molecular formula C₇H₆Cl₂N₃ (MW: 215.05 g/mol) .

Ester Group Variations

  • Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: Ethyl ester (vs. methyl) increases hydrophobicity. Molecular formula: C₁₂H₁₄ClN₃O₃ (MW: 283.71 g/mol) .

Functional Group and Reactivity Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine 2,4-Cl; 5-Me; 6-COOMe ~259.9 High reactivity for nucleophilic substitution; 95% purity
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine 4-Cl; 2-Et; 5-OH; 7-Me; 6-COOEt 283.71 Hydroxyl group enhances solubility; ethyl ester increases stability
Methyl 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine 2-Cl; 7-cyclopentyl; 6-carboxamide ~352.8 Carboxamide improves hydrogen bonding; cyclopentyl adds steric hindrance
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Pyrrolo[3,4-d]pyrimidine 2,4-Cl; 6-COOtBu 290.15 tert-Butyl ester resists hydrolysis; altered core affects π-stacking interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.